molecular formula C13H15N3O3 B13870514 ethyl 2-(3-methoxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

ethyl 2-(3-methoxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B13870514
M. Wt: 261.28 g/mol
InChI Key: SGBZFSACEAKHCR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methoxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds as follows:

  • Preparation of the azide intermediate from 3-methoxyphenylamine.
  • Reaction of the azide with an alkyne to form the triazole ring.
  • Esterification of the resulting triazole with ethyl chloroformate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate.

    Reduction: Formation of 2-(3-methoxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-methoxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methoxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Ethyl 2-(3-methoxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: A simple triazole ring without additional substituents.

    4-Phenyl-1,2,3-triazole: A triazole ring with a phenyl group at the 4-position.

    5-Methyl-1,2,3-triazole: A triazole ring with a methyl group at the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and the ester functionality can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 2-(3-methoxyphenyl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-4-19-13(17)12-9(2)14-16(15-12)10-6-5-7-11(8-10)18-3/h5-8H,4H2,1-3H3

InChI Key

SGBZFSACEAKHCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C)C2=CC(=CC=C2)OC

Origin of Product

United States

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